(2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone
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Overview
Description
Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of aniline derivatives and quinoline precursors, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Quinoline
- Isoquinoline
- 2-Methylquinoline
- 4-Phenylquinoline
Uniqueness
Methanone,[3,4-dihydro-2-methyl-4-(phenylamino)-1(2H)-quinolinyl]phenyl- is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
857-45-4 |
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Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C23H22N2O/c1-17-16-21(24-19-12-6-3-7-13-19)20-14-8-9-15-22(20)25(17)23(26)18-10-4-2-5-11-18/h2-15,17,21,24H,16H2,1H3 |
InChI Key |
RNXXIKOZHJKKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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